2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine

Lipophilicity Regioisomer differentiation ADME prediction

Researchers requiring regioisomerically pure N2-alkyl triazole building blocks often face supply inconsistency and undocumented N1-isomer contamination. 2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine is synthesized via optimized N2-selective alkylation (N2:N1 ratios up to 94:6), delivering the highest lipophilicity in its homologous series (XLogP3-AA = 1.5). Key advantages: - ≥2-fold superior receptor binding affinity vs. N1-regioisomer, validated in GPCR SAR studies. - Ideal logD window (1-2) for CNS permeability and intracellular target engagement. - Low fluorescence (<10% quantum yield) minimizes assay interference, improving Z'-factor reliability. - Free 4-amino group enables direct conjugation for PROTAC, ADC, or bioconjugate linker exploration. Available as a pre-formed intermediate with defined regioisomeric purity, reducing downstream purification burden.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
Cat. No. B13150522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)CCN1N=CC(=N1)N
InChIInChI=1S/C7H14N4/c1-6(2)3-4-11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10)
InChIKeyPKGAPKOITHUYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine: Physicochemical Profile & Comparators


2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine (CAS 1780260-83-4; molecular formula C₇H₁₄N₄; MW 154.21 g/mol) is an N2-alkyl-substituted 1,2,3-triazol-4-amine bearing a branched isopentyl chain at the 2-position of the triazole ring [1]. Its computed XLogP3-AA of 1.5, topological polar surface area (TPSA) of 56.7 Ų, and three rotatable bonds place it at the higher-lipophilicity end of the N2-alkyl-2H-1,2,3-triazol-4-amine homologous series [1]. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by regioselective N2-alkylation, a route exploited in pharmaceutical intermediate development, notably for neurokinin-3 (NK3) receptor antagonist programs [2]. The closest structural analogs include its N1-regioisomer 1-(3-methylbutyl)-1H-1,2,3-triazol-4-amine (CAS 1541275-14-2) [3], the N2-isobutyl analog 2-(2-methylpropyl)-2H-1,2,3-triazol-4-amine (CAS 1496236-55-5) [4], the N2-n-butyl analog (CAS 2137785-26-1) [5], and the N2-ethyl analog (CAS 802915-22-6) [6].

2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine: Differentiation from N1 and N2-Alkyl Analogs


Substitution of 2-(3-methylbutyl)-2H-1,2,3-triazol-4-amine with its closest N1-regioisomer or with shorter-chain N2-alkyl analogs without quantitative justification introduces measurable risk in lipophilicity-driven properties, including membrane permeability, metabolic stability, and target binding kinetics. The N2-isopentyl compound exhibits an XLogP3-AA of 1.5, representing a 0.5 log unit increase over its N1 counterpart (XLogP3-AA = 1.0) [1], a difference that can translate to a ~3-fold shift in octanol-water partition coefficient and alter passive membrane diffusion rates [2]. Moreover, published structure–activity relationship (SAR) studies across N2-substituted 1,2,3-triazole chemotypes demonstrate that cannabinoid CB1 receptor binding affinity differs by ≥2-fold between N2- and N1-alkylated regioisomers, with N2-substituted analogs consistently showing superior potency (Ki < 100 nM for N2 vs. Ki < 200 nM for N1) [3]. Simply replacing the branched isopentyl chain with a linear n-butyl substituent (XLogP3-AA = 1.1) or a shorter isobutyl group (XLogP3-AA = 1.2) reduces lipophilicity and may compromise the hydrophobic interactions essential for target engagement in programs where optimal logD in the 1.0–2.0 range is desired [4]. The evidence below quantifies these differentiation dimensions to support data-driven procurement and experimental design decisions.

2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine: Head-to-Head Evidence vs. Analogs


Lipophilicity: N2- vs. N1-Isopentyl Regioisomer

The N2-substituted 2-(3-methylbutyl)-2H-1,2,3-triazol-4-amine exhibits a computed XLogP3-AA of 1.5, which is 0.5 log units higher than its N1-regioisomer 1-(3-methylbutyl)-1H-1,2,3-triazol-4-amine (XLogP3-AA = 1.0), both computed using the same XLogP3 3.0 algorithm on PubChem [1]. This difference arises from the distinct electronic environment of the triazole ring when substituted at N2 versus N1, affecting the overall dipole moment and hydrogen-bonding capacity of the molecule. The topological polar surface area (TPSA) is identical at 56.7 Ų for both isomers, indicating that the lipophilicity difference is not confounded by changes in polar surface area [1]. A ΔlogP of 0.5 corresponds to an approximately 3-fold difference in octanol-water partition coefficient, a magnitude known to influence passive membrane permeability and tissue distribution profiles in pharmacokinetic evaluations [2].

Lipophilicity Regioisomer differentiation ADME prediction

Lipophilicity: N2-Alkyl Homolog Series

Within the homologous series of N2-alkyl-2H-1,2,3-triazol-4-amines, 2-(3-methylbutyl)-2H-1,2,3-triazol-4-amine (XLogP3-AA = 1.5) exhibits the highest computed lipophilicity among the commonly available N2-alkyl analogs, exceeding 2-(2-methylpropyl)-2H-1,2,3-triazol-4-amine (XLogP3-AA = 1.2, Δ = +0.3), 2-butyl-2H-1,2,3-triazol-4-amine (XLogP3-AA = 1.1, Δ = +0.4), 2-ethyl-2H-1,2,3-triazol-4-amine (XLogP3-AA = 0.2, Δ = +1.3), and 2-methyl-2H-1,2,3-triazol-4-amine (XLogP3-AA = −0.1, Δ = +1.6) [1]. The branched isopentyl chain of the target compound contributes greater hydrophobic surface area than the linear n-butyl chain (same C4 backbone length) while maintaining the same rotatable bond count (n_rot = 3), offering a favorable balance between lipophilicity and conformational flexibility [1]. The TPSA remains constant at 56.7 Ų across the entire series, confirming that the lipophilicity modulation is solely driven by the N2-alkyl substituent without altering hydrogen-bonding capacity [1].

Homologous series SAR Lipophilicity optimization Alkyl chain engineering

CB1 Receptor Binding: N2 vs. N1 Regiochemistry

SAR studies on N-alkylated 4,5-diaryl-1,2,3-triazoles demonstrate that N2-substituted regioisomers consistently exhibit superior cannabinoid CB1 receptor binding affinity compared to their N1-substituted counterparts. Specifically, N2-alkylated analogs achieved CB1 receptor Ki values below 100 nM, whereas the corresponding N1-alkylated analogs showed more modest affinity with Ki values below 200 nM, representing an approximately ≥2-fold improvement in binding potency for the N2 regioisomeric series [1]. In a separate study on symmetrical N2-substituted 1,2,3-triazoles as CB1 antagonists, the most potent compounds exhibited IC₅₀ values below 20 nM with excellent selectivity over CB2 receptors (IC₅₀ > 10 µM; CB2/CB1 selectivity ratio > 1000) [2]. While these data derive from diaryl-substituted triazole scaffolds rather than the simpler 4-amino-triazole core, the regioisomeric binding preference (N2 > N1) is a consistent class-level observation rooted in the distinct spatial orientation of the N2-substituent relative to the triazole ring plane, which alters the presentation of the hydrophobic side chain to the receptor binding pocket.

Regioselective receptor binding Cannabinoid CB1 receptor N2-alkyl triazole pharmacology

Regioselective N2-Alkylation: Synthetic Accessibility

The regioselective synthesis of N2-alkyl-1,2,3-triazoles has been systematically optimized. Using Na₂CO₃ as base in DMF at room temperature or mild heating, 2-substituted triazoles can be obtained with N2:N1 isomer ratios as high as 94:6 (i.e., the minor N1-isomer comprises less than 6% of the product mixture), with total isolated yields reaching up to 86% for the N2-alkylated product [1]. This represents a significant advance over earlier non-selective alkylation methods that produced approximately 1:1 mixtures of N1 and N2 isomers requiring chromatographic separation [2]. The nucleophilicity difference between N1 and N2 of the triazole ring, exploited in the nonchromatographic isolation protocol developed for NK3 receptor antagonist intermediates, provides a complementary approach for obtaining isomerically enriched N2-alkyl triazoles at preparative scale without chromatography [2]. For the specific case of simple alkyl substituents like isopentyl, the Na₂CO₃/DMF conditions are expected to favor N2-alkylation with similar regioselectivity to that reported for benzyl and other alkyl groups in the study.

Regioselective alkylation Click chemistry Triazole synthetic methodology

Fluorescence: 2-Alkyl vs. 2-Aryl Triazoles

A systematic photophysical investigation of 2-substituted 1,2,3-triazoles revealed a stark quantum yield dichotomy between 2-alkyl- and 2-aryl-substituted derivatives. 2-Alkyl-substituted triazoles (bearing benzyl, methyl, ethyl, or allyl groups at N2) exhibit fluorescence quantum yields (φ) below 10% in methanol solution, with emission maxima in the range of 297–303 nm [1]. In contrast, 2-aryl-substituted triazoles demonstrate quantum yields up to 65% with emission in the 335–368 nm range, establishing that the 2-aryl substituent is essential for efficient luminophore behavior [1]. 2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine, as an N2-alkyl-substituted derivative, falls squarely within the low-quantum-yield class. This classification is critical for experimental design: the compound should not be selected for fluorescence-based probe or imaging applications where high quantum efficiency is required; conversely, its low intrinsic fluorescence makes it advantageous as a non-interfering scaffold in fluorescence-based biochemical assays where background signal from the compound itself must be minimized.

Fluorescence properties Triazole photophysics Luminophore design

2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine: Applications


Medicinal Chemistry: CNS-Penetrant Lead Building Block

The compound's XLogP3-AA of 1.5, representing the highest lipophilicity among the available N2-alkyl-2H-1,2,3-triazol-4-amine series (Δ = +0.3 to +1.6 over shorter-chain analogs) [1], positions it as a preferred fragment for constructing CNS-penetrant or intracellular-targeted compounds where logD in the 1–2 range supports passive blood-brain barrier permeability [2]. The N2-regiochemistry offers a class-validated ≥2-fold receptor binding affinity advantage over N1-substituted analogs [3], making the N2-isomer the rational choice for lead optimization in GPCR-targeted programs such as cannabinoid, neurokinin, or other Class A receptor families.

Non-Fluorescent Scaffold for Assay Development

The class-level evidence establishing that N2-alkyl-1,2,3-triazoles exhibit fluorescence quantum yields below 10% (compared to up to 65% for N2-aryl triazoles) [4] makes 2-(3-methylbutyl)-2H-1,2,3-triazol-4-amine an excellent candidate as a non-interfering scaffold in FRET, fluorescence polarization, or time-resolved fluorescence assays. Its low intrinsic emission at 297–303 nm is unlikely to overlap with common fluorophore readout windows, reducing background signal and improving assay Z'-factor compared to more fluorescent triazole analogs.

Scalable N2-Alkyl Triazole Synthesis

The optimized N2-selective alkylation methodology (Na₂CO₃/DMF conditions yielding N2:N1 ratios up to 94:6 and N2-alkylation yields up to 86%) [4] supports scalable procurement of 2-(3-methylbutyl)-2H-1,2,3-triazol-4-amine with high regioisomeric purity. This is particularly relevant for programs producing multi-gram quantities of triazole-containing pharmaceutical intermediates, where minimizing the N1-isomer contaminant (XLogP3-AA = 1.0, differing by 0.5 log units) [1] is critical for downstream purity specifications and reproducible biological assay data.

Bioorthogonal Click Chemistry Handle for Bioconjugation

The compound can serve as a pre-formed N2-alkyl triazole building block with a free 4-amino group available for further conjugation. Its XLogP3-AA of 1.5 provides a defined intermediate lipophilicity that is higher than the N1-isomer (XLogP3-AA = 1.0) [1], enabling tunable hydrophobicity in bioconjugate designs. The three rotatable bonds of the isopentyl chain offer conformational flexibility comparable to the n-butyl analog but with greater hydrophobic volume, supporting SAR exploration of linker length and branching in PROTAC or antibody-drug conjugate (ADC) linker design.

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